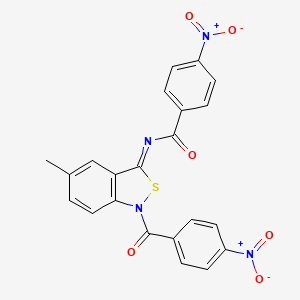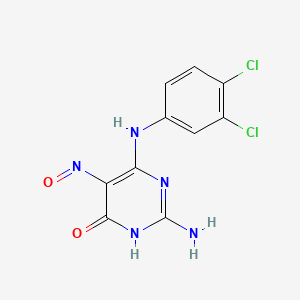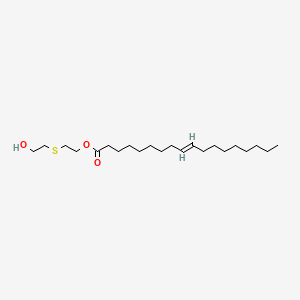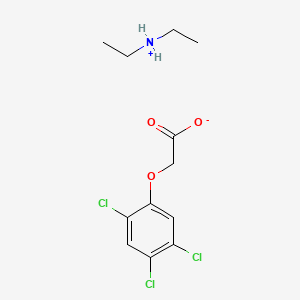
2,2-Bis-(hydroxymethyl)butyl(R)-12-hydroxyoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate is an organic compound with the molecular formula C24H46O5 It is a derivative of oleic acid, a monounsaturated fatty acid, and contains both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate typically involves the esterification of 12-hydroxyoleic acid with 2,2-bis-(hydroxymethyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.
Reduction: Reduction of the ester group can produce primary or secondary alcohols.
Substitution: Substitution reactions can result in the formation of ethers or amines.
Applications De Recherche Scientifique
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acid derivatives.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence the behavior of biological membranes and proteins. The compound’s amphiphilic nature enables it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis-(hydroxymethyl)propionic acid: A similar compound with two hydroxyl groups and a carboxylic acid functional group.
2,2-Bis-(hydroxymethyl)butyric acid: Another similar compound with two hydroxyl groups and a carboxylic acid functional group.
Uniqueness
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate is unique due to its combination of hydroxyl and ester functional groups, as well as its long hydrocarbon chain derived from oleic acid. This structure imparts unique physical and chemical properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
67025-99-4 |
|---|---|
Formule moléculaire |
C24H46O5 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)butyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-3-5-6-13-16-22(27)17-14-11-9-7-8-10-12-15-18-23(28)29-21-24(4-2,19-25)20-26/h11,14,22,25-27H,3-10,12-13,15-21H2,1-2H3/b14-11-/t22-/m1/s1 |
Clé InChI |
ZKAPWSZGZJBXME-QOYCNBSOSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CC)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



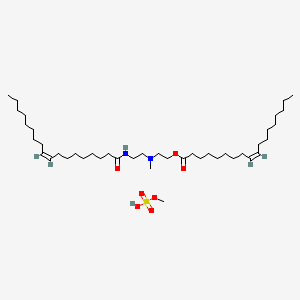
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
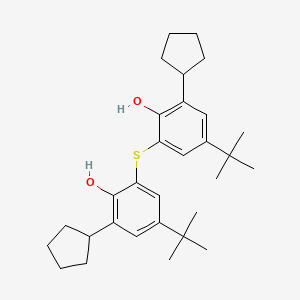
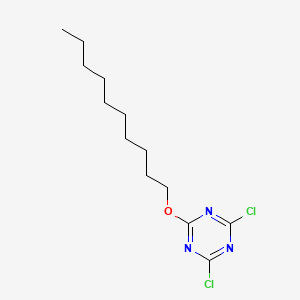
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

